Lower Lipophilicity (LogP) vs. 6-Benzyl Analog: A 0.55 Log Unit Reduction in Predicted Partition Coefficient
The target compound exhibits a consensus predicted LogP (cLogP) of 2.38, representing a 0.55 log unit reduction in lipophilicity compared to the 6-benzyl analog (cLogP = 2.93) [1]. This difference, calculated using multiple validated computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), places the tert-butyl derivative within a more favorable lipophilicity range for oral bioavailability and reduced non-specific binding [2].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 2.38 (average of 5 prediction methods) |
| Comparator Or Baseline | 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate: 2.93 (LogP) |
| Quantified Difference | ΔLogP = -0.55 (target less lipophilic) |
| Conditions | In silico prediction via SwissADME / Bidepharm computational chemistry module |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced metabolic clearance risk, making the tert-butyl derivative preferable for hit-to-lead optimization and early ADME screening.
- [1] 147610-84-2 (6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate). ChemSrc. LogP = 2.9263. View Source
- [2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina A, et al. Sci. Rep. 2017; 7: 42717. View Source
